molecular formula C16H11Cl2NOS B11771484 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide

Katalognummer: B11771484
Molekulargewicht: 336.2 g/mol
InChI-Schlüssel: HWXARDCRNRDMOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of benzo[b]thiophene, a bicyclic compound containing a thiophene ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to form stable interactions with these targets, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: A closely related compound with similar structural features but lacking the carboxamide group.

    Benzo[b]thiophene-2-carboxamide: Another derivative of benzo[b]thiophene with different substituents.

Uniqueness

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide stands out due to the presence of both chlorine atoms and the carboxamide group, which confer unique chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C16H11Cl2NOS

Molekulargewicht

336.2 g/mol

IUPAC-Name

3,6-dichloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NOS/c1-9-3-2-4-11(7-9)19-16(20)15-14(18)12-6-5-10(17)8-13(12)21-15/h2-8H,1H3,(H,19,20)

InChI-Schlüssel

HWXARDCRNRDMOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.